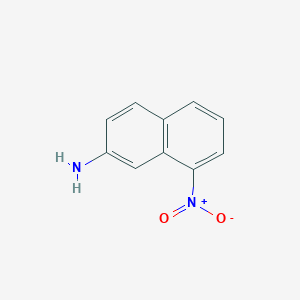

8-nitronaphthalen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-nitronaphthalen-2-amine is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, where an amino group is substituted at the second position and a nitro group at the eighth position

準備方法

Synthetic Routes and Reaction Conditions: 8-nitronaphthalen-2-amine can be synthesized through nitration of 2-naphthalenamine. The nitration process typically involves the reaction of 2-naphthalenamine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the eighth position.

Industrial Production Methods: While specific industrial production methods for 8-nitro-2-naphthalenamine are not widely documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The process would require stringent control of reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in 8-nitro-2-naphthalenamine can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2,8-diaminonaphthalene.

Substitution: Formation of various substituted naphthalenamines depending on the substituent introduced.

科学的研究の応用

8-nitronaphthalen-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 8-nitro-2-naphthalenamine involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

類似化合物との比較

2-Naphthylamine: Similar in structure but lacks the nitro group. It is known for its use in dye synthesis but is also a known carcinogen.

8-Nitroquinoline: Another nitro-substituted aromatic compound with similar chemical properties but different biological activities.

Uniqueness: 8-nitronaphthalen-2-amine is unique due to the presence of both amino and nitro groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and potential applications. Its specific substitution pattern also imparts distinct chemical and biological properties compared to other similar compounds.

生物活性

8-Nitronaphthalen-2-amine, a nitro-substituted naphthalene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by its nitro group attached to the naphthalene ring, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, including proteins and nucleic acids, potentially disrupting normal cellular functions.

The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other nitroaromatic compounds that target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic bacteria .

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can generate ROS upon reduction, leading to oxidative stress and subsequent cellular damage.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Helicobacter pylori and Clostridium difficile, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties. Its metabolites have been shown to bind with macromolecules within biological systems, influencing cellular processes that could lead to apoptosis in cancer cells. Notably, some studies suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells .

Toxicity and Carcinogenic Potential

While this compound shows promising biological activity, concerns regarding its toxicity and potential carcinogenic effects have been raised. Similar compounds have been linked to bladder cancer in occupational exposure studies. For example, exposure to related nitro compounds has demonstrated a clear association with uroepithelial cancers in workers handling these substances .

Data Summary Table

Case Studies

Several case studies highlight the implications of this compound's biological activity:

- Antimicrobial Efficacy : A study evaluating the compound's effectiveness against H. pylori showed a significant reduction in bacterial load in vitro, demonstrating its potential as a therapeutic agent for gastric infections .

- Carcinogenicity Evidence : Epidemiological studies on workers exposed to nitro compounds indicate a higher incidence of bladder cancer, raising concerns about the long-term effects of this compound exposure .

特性

IUPAC Name |

8-nitronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPIWSCAOGYBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902833 |

Source

|

| Record name | NoName_3397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What can you tell us about the structure of 8-nitro-2-naphthylamine?

A1: 8-Nitro-2-naphthylamine is an aromatic amine derivative. Its structure consists of a naphthalene ring with a nitro group (-NO2) attached to the 8th position and an amine group (-NH2) attached to the 2nd position. While the provided abstracts don't explicitly detail the molecular formula and weight, we can deduce them based on the structure:

Q2: Are there any potential applications for 8-nitro-2-naphthylamine suggested by the research?

A2: While the provided research focuses on synthesis and characterization, the study of a compound's absorption spectra, as explored in one of the papers [], is often a stepping stone for understanding its potential applications. For example, compounds with specific absorption properties can be valuable in areas like:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。